molecular formula C16H18N2O4S B2969859 3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795476-94-6

3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2969859
CAS No.: 1795476-94-6
M. Wt: 334.39
InChI Key: FVESEQJAMVMMQV-UHFFFAOYSA-N
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Description

3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the thiazolidine-2,4-dione moiety in the structure enhances its pharmacological properties, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropoxybenzoyl chloride with azetidin-3-ylamine to form the intermediate 1-(4-isopropoxybenzoyl)azetidin-3-ylamine. This intermediate is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione moiety is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) and cell cycle arrest. Additionally, the compound may induce the production of reactive oxygen species (ROS), which can further contribute to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A parent compound with similar pharmacological properties.

    Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione derivative with antidiabetic activity.

Uniqueness

3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the presence of the 4-isopropoxybenzoyl group, which enhances its biological activity and selectivity. This structural modification can lead to improved pharmacokinetic properties and reduced side effects compared to other similar compounds.

Properties

IUPAC Name

3-[1-(4-propan-2-yloxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-10(2)22-13-5-3-11(4-6-13)15(20)17-7-12(8-17)18-14(19)9-23-16(18)21/h3-6,10,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVESEQJAMVMMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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